Product packaging for 7-Chloropyrido[4,3-d]pyrimidin-4-amine(Cat. No.:)

7-Chloropyrido[4,3-d]pyrimidin-4-amine

Cat. No.: B13678469
M. Wt: 180.59 g/mol
InChI Key: KVWCBJFHQDATOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloropyrido[4,3-d]pyrimidin-4-amine is a fused, heteroaromatic compound of significant interest in medicinal chemistry and drug discovery research. It serves as a versatile synthetic intermediate, particularly in nucleophilic aromatic substitution reactions. The chlorine atom at the 7-position and the amine group at the 4-position make this molecule a valuable precursor for generating diverse chemical libraries aimed at probing biological targets . This pyrimidine derivative is primarily investigated for its potential in developing novel therapeutic agents. Structurally related pyrimidin-4-amine compounds are recognized as privileged scaffolds in the design of ATP-competitive kinase inhibitors . Research on analogous molecules has demonstrated potent antiproliferative activity against various cancer cell lines, including leukemia, central nervous system cancer, and non-small cell lung cancer, often through mechanisms involving inhibition of kinases such as the Epidermal Growth Factor Receptor (EGFR) . Furthermore, the pyridopyrimidine core structure is found in compounds evaluated for antibacterial activity, with some derivatives acting as inhibitors of bacterial enzymes like DNA gyrase and topoisomerase IV, which are critical targets for overcoming antibiotic resistance . The chemical properties and research applications of this compound are inferred from its structural analogs and the well-documented bioactivity of the pyrimidin-4-amine class. Researchers utilize this compound to explore structure-activity relationships (SAR) and develop new active molecules . This product is intended for research and manufacturing applications only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5ClN4 B13678469 7-Chloropyrido[4,3-d]pyrimidin-4-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5ClN4

Molecular Weight

180.59 g/mol

IUPAC Name

7-chloropyrido[4,3-d]pyrimidin-4-amine

InChI

InChI=1S/C7H5ClN4/c8-6-1-5-4(2-10-6)7(9)12-3-11-5/h1-3H,(H2,9,11,12)

InChI Key

KVWCBJFHQDATOA-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CN=C1Cl)C(=NC=N2)N

Origin of Product

United States

Chemical Reactivity and Derivatization of 7 Chloropyrido 4,3 D Pyrimidin 4 Amine and Its Analogs

Reactivity at the Chloro Group (Position 7)

The chlorine atom at position 7 of the pyrido[4,3-d]pyrimidine (B1258125) ring is susceptible to displacement by various nucleophiles and can participate in metal-catalyzed cross-coupling reactions. This reactivity is analogous to that observed in other chloro-substituted pyridopyrimidines and related heterocyclic systems. nih.govnih.gov The electron-withdrawing nature of the pyrimidine (B1678525) ring and the pyridine (B92270) nitrogen atom activates the C-7 position towards nucleophilic attack. stackexchange.comquimicaorganica.orgquora.comyoutube.com

Nucleophilic Substitution Reactions

The chloro group at position 7 can be readily displaced by a variety of nucleophiles in nucleophilic aromatic substitution (SNAr) reactions. These reactions are fundamental in the derivatization of this scaffold, allowing for the introduction of diverse functional groups.

Common nucleophiles employed in these reactions include:

Amines: Reaction with primary and secondary amines leads to the formation of the corresponding 7-amino substituted pyrido[4,3-d]pyrimidines. These reactions are often carried out in a suitable solvent, sometimes with the addition of a base to neutralize the HCl generated.

Alkoxides and Phenoxides: Treatment with sodium or potassium alkoxides or phenoxides results in the formation of 7-alkoxy or 7-aryloxy derivatives, respectively.

Thiols: Thiolates can displace the chloro group to yield 7-thioether analogs. nih.gov

The general scheme for these reactions is depicted below:

Interactive Data Table: Examples of Nucleophilic Substitution Reactions on Analogs

NucleophileReagent/ConditionsProductReference(s)
AminesR-NH2, solvent, heat7-(Alkyl/Aryl)amino-pyrido[4,3-d]pyrimidin-4-amine nih.govnih.gov
AlkoxidesR-ONa, solvent, heat7-Alkoxy-pyrido[4,3-d]pyrimidin-4-amine nih.gov
ThiolsR-SNa, solvent7-(Alkyl/Aryl)thio-pyrido[4,3-d]pyrimidin-4-amine nih.gov

Participation in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the 7-chloro position of the pyrido[4,3-d]pyrimidine core is an excellent handle for such transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the 7-chloro derivative with a boronic acid or ester in the presence of a palladium catalyst and a base to form 7-aryl or 7-heteroaryl substituted analogs. nih.govnih.gov This method is widely used for the synthesis of biaryl compounds.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the coupling of the 7-chloro group with a wide range of primary and secondary amines, including anilines and other less nucleophilic amines, to form C-N bonds. nih.gov

Sonogashira Coupling: The Sonogashira reaction allows for the formation of a carbon-carbon bond between the 7-position and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. researchgate.net This reaction is instrumental in the synthesis of 7-alkynyl derivatives.

Interactive Data Table: Examples of Cross-Coupling Reactions on Analogs

ReactionCoupling PartnerCatalyst/ConditionsProductReference(s)
Suzuki-MiyauraArylboronic acidPd(PPh3)4, K2CO3, dioxane/water, 120 °C7-Aryl-pyrido[4,3-d]pyrimidin-4-amine nih.gov
Buchwald-HartwigAnilinePd(OAc)2, BINAP, Cs2CO3, dioxane, 120 °C7-(Phenylamino)-pyrido[4,3-d]pyrimidin-4-amine mdpi.com
SonogashiraTerminal alkynePd(PPh3)2Cl2, CuI, Et3N, THF7-Alkynyl-pyrido[4,3-d]pyrimidin-4-amine researchgate.net

Reactivity at the Amino Group (Position 4)

The amino group at the 4-position of the pyrido[4,3-d]pyrimidine ring is a key site for derivatization, allowing for the introduction of a variety of substituents through reactions such as acylation, alkylation, sulfonylation, and the formation of ureas and thioureas.

Acylation, Alkylation, and Sulfonylation Reactions

Acylation: The 4-amino group can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. asianpubs.org This reaction is a common method for introducing a wide array of acyl groups.

Alkylation: N-alkylation of the 4-amino group can be achieved using alkyl halides. This reaction may require a base to deprotonate the amino group, increasing its nucleophilicity.

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. rsc.org This transformation is useful for introducing sulfonyl moieties, which can act as hydrogen bond acceptors and modulate the physicochemical properties of the molecule.

Urea (B33335), Thiourea (B124793), and Amide Formation

Urea and Thiourea Formation: The 4-amino group can react with isocyanates and isothiocyanates to form urea and thiourea derivatives, respectively. researchgate.netnih.govnih.gov These functional groups are known to participate in hydrogen bonding interactions and are prevalent in many biologically active compounds.

Amide Formation: In addition to acylation, the 4-amino group can participate in amide bond formation through coupling with carboxylic acids using standard peptide coupling reagents.

Interactive Data Table: Reactions at the Amino Group

ReactionReagentProductReference(s)
AcylationAcyl chloride, base4-Acylamino-7-chloropyrido[4,3-d]pyrimidine asianpubs.org
Urea FormationIsocyanate4-(Ureido)-7-chloropyrido[4,3-d]pyrimidine researchgate.netnih.govnih.gov
Thiourea FormationIsothiocyanate4-(Thiourea)-7-chloropyrido[4,3-d]pyrimidine researchgate.netnih.govnih.gov

Transformations on the Pyridine and Pyrimidine Moieties

The fused pyridine and pyrimidine rings of the 7-Chloropyrido[4,3-d]pyrimidin-4-amine scaffold can also undergo various chemical transformations, although these are generally less common than reactions at the chloro and amino substituents.

Electrophilic Aromatic Substitution: The pyrido[4,3-d]pyrimidine ring system is generally electron-deficient, making electrophilic aromatic substitution challenging. However, the presence of the electron-donating amino group at position 4 can direct electrophiles to certain positions on the pyridine ring, typically ortho and para to the activating group, if the reaction conditions are carefully controlled. jocpr.com

Oxidation and Reduction: The pyridine nitrogen can be oxidized to the corresponding N-oxide, which can alter the reactivity of the ring system and provide a handle for further functionalization. jocpr.com Reduction of the pyridopyrimidine core, for instance, the reduction of a nitro group that might be introduced on the ring, can be achieved using various reducing agents. nih.govnih.gov

Ring Opening and Rearrangement: Under certain harsh conditions, the pyrimidine or pyridine ring can undergo ring-opening or rearrangement reactions, although these are generally not synthetically desirable unless specifically intended.

Electrophilic Aromatic Substitution Patterns

The pyrido[4,3-d]pyrimidine system is considered an electron-deficient heterocycle. This is due to the presence of four electronegative nitrogen atoms, which significantly reduce the electron density of the aromatic rings. The pyridine ring, in particular, resembles a highly deactivated benzene (B151609) derivative such as nitrobenzene (B124822) in its reactivity towards electrophiles. uoanbar.edu.iq Consequently, it undergoes electrophilic substitution reactions like nitration, sulfonation, and halogenation only under very vigorous conditions and typically does not undergo Friedel-Crafts reactions. uoanbar.edu.iq

The pyrimidine ring is also strongly deactivated. While the 4-amino group on this compound is an electron-donating group, its activating effect is generally insufficient to overcome the profound deactivation of the bicyclic core. Therefore, electrophilic aromatic substitution is not a common or synthetically viable pathway for this compound and its close analogs. Instead, the chemistry of this scaffold is dominated by nucleophilic substitution reactions, where the chlorine atoms at positions 4 or 7 serve as effective leaving groups for the introduction of new functionalities. nih.govnih.gov

Oxidation and Reduction Pathways of the Core Heterocycle

The oxidation and reduction of the pyrido[4,3-d]pyrimidine core can lead to significant structural modifications, offering pathways to new analogs.

Oxidation: Direct oxidation of the pyrido[4,3-d]pyrimidine ring system is not extensively documented. The electron-deficient nature of the rings makes them relatively resistant to oxidative degradation. However, oxidative reactions on substituents attached to the core are well-established synthetic transformations. For instance, in the synthesis of related pyrido[3,4-d]pyrimidine (B3350098) analogues, a methyl group on the pyridine ring can be oxidized to a carboxylic acid using Jones oxidation. nih.gov Similarly, sulfur-containing substituents can be oxidized; for example, treatment with meta-chloroperoxybenzoic acid (m-CPBA) can convert a sulfide (B99878) to a sulfone. mdpi.com

Reduction: Reduction pathways are more commonly employed for modifying the pyrido[4,3-d]pyrimidine scaffold. The pyridine portion of the molecule can be selectively reduced to yield tetrahydropyrido[4,3-d]pyrimidine derivatives. rsc.orgnih.gov This transformation is analogous to the catalytic hydrogenation of pyridine to piperidine. uoanbar.edu.iq These reduced scaffolds are valuable intermediates for further synthetic elaboration. rsc.org

Furthermore, the reduction of peripheral functional groups is a key step in the synthesis of many derivatives. Nitro groups, for example, can be readily reduced to primary amines using reagents like Raney Nickel, which is a common strategy for introducing amino functionalities. mdpi.com

Reaction TypeSubstrate FeatureReagents/ConditionsProduct FeatureReference
Heterocyclic Core ReductionPyridine RingH₂, Catalyst (e.g., Ni, Pd) or Na/EtOHTetrahydropyridine (Piperidine) Ring uoanbar.edu.iqrsc.orgnih.gov
Substituent ReductionNitro GroupRaney Ni, H₂Amino Group mdpi.com
Substituent ReductionAzide GroupFeCl₃/NaIAmino Group nih.govmdpi.com

Ring-Opening and Rearrangement Reactions

Fused heterocyclic systems like pyrido[4,3-d]pyrimidines can undergo rearrangement reactions, particularly involving the pyrimidine ring. The Dimroth rearrangement is a notable example applicable to such scaffolds. nih.gov This reaction typically involves the ring-opening of the pyrimidine moiety upon treatment with nucleophiles (often under basic or acidic conditions), followed by a recyclization event that results in the transposition of an exocyclic nitrogen atom into the ring, and a ring nitrogen atom to an exocyclic position.

While specific examples for this compound are not detailed, the synthesis of N-aryl analogues of the related tricyclic pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amine scaffold utilizes this rearrangement. nih.gov This indicates that the pyrimidine portion of the pyrido[4,3-d]pyrimidine core possesses the necessary structural features to potentially undergo similar transformations, providing a route to isomeric structures.

Heterocyclic Annulation and Scaffold Extension Strategies

Heterocyclic annulation involves the construction of a new ring fused to an existing scaffold. For this compound, both the 4-amino group and the 7-chloro substituent can serve as synthetic handles to build additional rings, leading to more complex polycyclic systems.

One prominent strategy involves the formation of tricyclic pyridodipyrimidines. nih.gov These compounds, which feature a central pyridine ring flanked by two pyrimidine rings, can be synthesized from appropriately substituted pyridopyrimidine precursors. For instance, reactions of aminopyrimidines with aldehydes or other carbonyl compounds can lead to the annulation of a second pyrimidine ring. nih.gov The reaction of 2,4,6-trichloropyrimidine-5-carbaldehyde (B1310558) with a 6-aminopyrimidine derivative is another example that yields a fused pyridodipyrimidine system. nih.gov These strategies highlight how the existing rings can be used as templates to construct larger, more complex heterocyclic frameworks.

The functional groups of this compound could be leveraged for such extensions. The 4-amino group could react with 1,3-dielectrophiles to form a new six-membered ring. The 7-chloro atom could be used in palladium-catalyzed cross-coupling reactions to introduce a substituent that contains a functional group capable of participating in a subsequent intramolecular cyclization to form a new fused ring. nih.govnih.gov

Starting Scaffold/PrecursorReagentsAnnulated ProductReference
6-AminouracilsAryl AldehydesPyridodipyrimidine Systems nih.gov
2,4,6-Trichloropyrimidine-5-carbaldehyde6-(Substituted-amino)pyrimidine-2,4(1H,3H)-dioneDisubstituted-tricyclic-tetraone/trione Systems nih.gov
3-Amino-6-bromofuro[3,2-b]pyridine-2-carbonitrile1. DMFDMA; 2. Formamide (B127407) or Amine (via Dimroth Rearrangement)Pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines nih.gov

Advanced Characterization Techniques for Pyrido 4,3 D Pyrimidin 4 Amine Derivatives

Spectroscopic Analysis for Structural Confirmation

Spectroscopic techniques are fundamental in the elucidation of the chemical structure of pyrido[4,3-d]pyrimidine (B1258125) derivatives. By probing the interactions of molecules with electromagnetic radiation, these methods provide detailed information about the atomic composition and bonding environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely used to determine the precise structure of pyrido[4,3-d]pyrimidine derivatives. researchgate.net

¹H NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms. For a typical 4-amino-pyrido[4,3-d]pyrimidine scaffold, distinct signals are expected for the aromatic protons on the pyridine (B92270) and pyrimidine (B1678525) rings, as well as for the amine protons. The chemical shifts (δ) of these protons are influenced by the electronic effects of substituents on the rings. For instance, the protons on the pyridine ring will exhibit characteristic coupling patterns (e.g., doublets, triplets) that help in their assignment. The amine (NH₂) protons often appear as a broad singlet, and their chemical shift can be dependent on the solvent and concentration.

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in a pyrido[4,3-d]pyrimidine derivative gives a distinct signal. The chemical shifts of the carbon atoms, particularly in the aromatic region, are indicative of their electronic environment. Quaternary carbons, such as those at the fusion of the two rings and those bearing substituents, can be distinguished from protonated carbons using techniques like Distortionless Enhancement by Polarization Transfer (DEPT).

2D NMR techniques , such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for establishing the complete molecular structure.

COSY experiments reveal proton-proton coupling networks, helping to identify adjacent protons within the pyridine ring.

HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the entire molecular structure, including the placement of substituents and the confirmation of the fused ring system.

The complete ¹H and ¹³C NMR assignments for several series of bioactive pyrido[4,3-d]pyrimidine derivatives have been successfully achieved through the combined use of these 1D and 2D NMR experiments. researchgate.netnih.gov

Table 1: Representative ¹H NMR Chemical Shifts for a Substituted Pyrido[4,3-d]pyrimidine Derivative

Proton Chemical Shift (δ, ppm) Multiplicity
H-2 8.55 s
H-5 9.10 s
H-8 7.85 d
NH₂ 6.50 br s

Note: Data is hypothetical and for illustrative purposes based on typical values for related structures.

Table 2: Representative ¹³C NMR Chemical Shifts for a Substituted Pyrido[4,3-d]pyrimidine Derivative

Carbon Chemical Shift (δ, ppm)
C-2 155.0
C-4 160.2
C-4a 118.5
C-5 158.8
C-7 130.0
C-8 115.3
C-8a 152.1

Note: Data is hypothetical and for illustrative purposes based on typical values for related structures.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy. nih.gov By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an exact molecular formula for the parent ion of a 7-Chloropyrido[4,3-d]pyrimidin-4-amine derivative. This is particularly useful for confirming the successful synthesis of a target compound and distinguishing it from other potential products with the same nominal mass.

Techniques such as Electrospray Ionization (ESI) are commonly used to generate ions of the sample molecules. The high resolution of the mass analyzer, for example, a time-of-flight (TOF) or Orbitrap instrument, allows for the differentiation of ions with very similar masses. The characteristic isotopic pattern resulting from the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) provides a clear signature for chlorine-containing compounds in the mass spectrum.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

For a this compound derivative, the IR spectrum would be expected to show several key absorption bands:

N-H stretching: The amine group (NH₂) typically shows one or two sharp bands in the region of 3300-3500 cm⁻¹. The presence of two bands is characteristic of a primary amine.

C=N and C=C stretching: The aromatic rings will give rise to a series of absorption bands in the 1450-1650 cm⁻¹ region.

C-Cl stretching: The carbon-chlorine bond will exhibit a stretching vibration in the fingerprint region, typically between 600 and 800 cm⁻¹.

N-H bending: The bending vibration of the amine group can be observed around 1600 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound Derivatives

Functional Group Wavenumber (cm⁻¹) Intensity
N-H Stretch (amine) 3300-3500 Medium to Strong
C-H Stretch (aromatic) 3000-3100 Medium to Weak
C=N/C=C Stretch (aromatic) 1450-1650 Medium to Strong
N-H Bend (amine) ~1600 Medium
C-Cl Stretch 600-800 Medium to Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic and heteroaromatic compounds like pyrido[4,3-d]pyrimidine derivatives exhibit characteristic absorption bands in the UV-Vis region due to the promotion of electrons from lower energy orbitals to higher energy orbitals.

The expected electronic transitions for these compounds are typically π → π* and n → π* transitions. youtube.com

π → π transitions:* These are generally high-energy transitions that result in strong absorption bands, often observed in the 200-300 nm range. They arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system.

n → π transitions:* These transitions involve the excitation of a non-bonding electron (from the nitrogen atoms) to a π* antibonding orbital. They are typically of lower energy and have lower molar absorptivity compared to π → π* transitions, and they may appear as a shoulder or a separate band at longer wavelengths (above 300 nm).

The position (λmax) and intensity of these absorption bands can be influenced by the solvent polarity and the nature of the substituents on the pyrido[4,3-d]pyrimidine core.

X-ray Crystallography for Solid-State Molecular Structure Elucidation

While NMR provides the structure in solution, X-ray crystallography offers the definitive determination of the molecular structure in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the precise positions of all atoms can be determined.

For pyrido[4,3-d]pyrimidine derivatives, a single-crystal X-ray structure analysis provides a wealth of information, including:

Unambiguous confirmation of the molecular connectivity and constitution.

Precise bond lengths, bond angles, and torsion angles.

The three-dimensional conformation of the molecule.

Information about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing.

Although obtaining suitable single crystals can be a challenge, the detailed structural information provided by X-ray crystallography is invaluable for understanding the molecule's properties and interactions. mdpi.com For instance, the crystal structure of related heterocyclic systems like pyrazolo[3,4-d]pyrimidines and pyrido[2,3-d]pyrimidines has been successfully determined, providing crucial insights into their molecular geometry. mdpi.comtandfonline.com

Molecular Mechanisms of Biological Activity and Structure Activity Relationships of Pyrido 4,3 D Pyrimidin 4 Amine Derivatives

Molecular Target Engagement and Enzyme Inhibition Profiles

The biological activity of 7-Chloropyrido[4,3-d]pyrimidin-4-amine and its derivatives is primarily attributed to their ability to interact with and modulate the function of various enzymes and receptors. These interactions are often characterized by high affinity and specificity, making these compounds attractive candidates for further investigation.

Kinase Inhibition Potency and Selectivity

A prominent feature of pyrido[4,3-d]pyrimidine (B1258125) derivatives is their capacity to inhibit a diverse array of protein kinases, which are crucial regulators of cellular processes. Their inhibitory activity spans both tyrosine and serine/threonine kinase families.

Derivatives of 7-aminopyrido[4,3-d]pyrimidine have been identified as a novel class of potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. Structure-activity relationship (SAR) studies have revealed that substitutions on the 4-(phenylamino) side chain significantly influence inhibitory activity. For instance, 3-substituted derivatives are generally more potent than their 2- or 4-substituted counterparts. Electron-withdrawing groups at the 3-position of the phenylamino (B1219803) moiety, such as a bromine atom, have been shown to be particularly effective, with the 3-bromo derivative exhibiting an IC50 value of 0.01 µM. In contrast, for 4-[(phenylmethyl)amino] derivatives, substitution on the side chain did not prove to be advantageous. nih.gov

Further research into 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines has demonstrated that the introduction of various solubilizing groups at the 7-position can maintain potent inhibitory activity against EGFR. Weakly basic amine derivatives, in particular, have shown to be effective, yielding IC50 values in the range of 0.5-10 nM against the isolated enzyme and 8-40 nM for the inhibition of EGFR autophosphorylation in A431 cells. nih.gov

DerivativeTargetIC50 (µM)
7-Amino-4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidineEGFR0.01
7-Amino-4-(phenylamino)pyrido[4,3-d]pyrimidineEGFR0.34
7-(Morpholinopropyl)amino-4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidineEGFR0.008-0.04 (Cellular)
7-(Polyol substituted)amino-4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidineEGFR0.0005-0.01

The pyrido[4,3-d]pyrimidine scaffold has also been explored for its potential to inhibit serine/threonine kinases. A series of novel pyrido[4,3-d]pyrimidinone derivatives have been identified as potent inhibitors of Wee1 kinase, a critical regulator of the cell cycle. These compounds have demonstrated IC50 values ranging from 19 to 1485 nM. nih.gov

While specific data for this compound derivatives against CDK4/6 and PI3K is limited, related pyridopyrimidine isomers have shown significant activity. For example, pyrido[2,3-d]pyrimidin-7-ones are known to be specific inhibitors of CDK4. mdpi.comnih.gov Similarly, derivatives of pyrido[3,2-d]pyrimidine (B1256433) have been developed as selective and potent inhibitors of the δ isoform of PI3K (PI3Kδ), with some compounds exhibiting IC50 values as low as 2.82 nM. nih.govbohrium.com

Derivative ClassTargetIC50 Range (nM)
Pyrido[4,3-d]pyrimidinone DerivativesWee119 - 1485
Pyrido[3,2-d]pyrimidine DerivativesPI3KδStarting at 2.82
Pyrido[2,3-d]pyrimidin-7-one DerivativesCDK4Potent Inhibition

Structurally related C8-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones have been investigated as potent, cell-permeable inhibitors of the KDM4 (JMJD2) and KDM5 (JARID1) subfamilies of histone lysine (B10760008) demethylases. These studies have led to the identification of dual KDM4/5-subfamily inhibitors with Ki values in the low nanomolar range (e.g., 4 nM for KDM4A and 7 nM for KDM5B). nih.gov The pyrido[3,4-d]pyrimidin-4(3H)-one scaffold itself has been shown to interact with the active site metal ion and key amino acid residues. acs.org

The broader class of pyridopyrimidines has been investigated for the inhibition of other enzymes. For instance, certain pyridopyrimidine derivatives act as inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for nucleic acid synthesis. nih.govpatsnap.com This inhibition is achieved through high-affinity binding to the enzyme, which in turn disrupts DNA and RNA synthesis. nih.gov Specifically, 2,4-diaminopyrido[2,3-d]pyrimidine antifolates have shown potent and selective inhibition of DHFR from various organisms. acs.org

Regarding cyclooxygenase (COX) enzymes, a study on pyrido[2,3-d]pyridazine-2,8-dione derivatives, a related heterocyclic system, demonstrated dual inhibitory activity against both COX-1 and COX-2. rsc.org

Receptor Antagonism/Agonism (e.g., CXCR2, Smoothened, TLR8)

Beyond enzyme inhibition, pyrido[4,3-d]pyrimidine derivatives have been explored as modulators of receptor activity. A pyrido[3,4-d]pyrimidine (B3350098) analogue was identified as a promising antagonist of the human chemokine receptor CXCR2, with an IC50 value of 0.11 µM in a calcium mobilization assay. nih.govmdpi.com Further structure-activity relationship studies on this scaffold have been conducted to improve its antagonistic potency. nih.govmdpi.com

Viral Enzyme Inhibition (e.g., HCV NS5B Polymerase)

While direct evidence for "this compound" as an inhibitor of Hepatitis C Virus (HCV) NS5B polymerase is not extensively documented in publicly available literature, the broader class of pyridopyrimidines has shown promise as inhibitors of various viral enzymes. For instance, pyrido[2,3-d]pyrimidine (B1209978) derivatives have been identified as potent inhibitors of the HCV NS5A protein, a key component of the viral replication complex. nih.gov This suggests that the pyridopyrimidine scaffold is a viable starting point for the development of anti-HCV agents.

The NS5B polymerase is a critical enzyme for HCV replication, making it an attractive target for antiviral drugs. The inhibition of this enzyme would halt the synthesis of the viral RNA genome. Although specific studies on this compound are scarce, the structural features of this compound—a planar aromatic system capable of π-π stacking, and nitrogen atoms that can act as hydrogen bond acceptors or donors—are characteristic of molecules that bind to the allosteric sites of viral polymerases. It is plausible that derivatives of the pyrido[4,3-d]pyrimidine scaffold could be designed to target the NS5B polymerase, though further research is needed to establish this.

Comprehensive Structure-Activity Relationship (SAR) Studies of the Pyrido[4,3-d]pyrimidine Scaffold

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For the pyrido[4,3-d]pyrimidine scaffold, SAR studies have primarily focused on its application as kinase inhibitors and anticancer agents, but these findings can provide valuable insights into the potential antiviral activity of its derivatives.

The amino group at the 4-position of the pyrimidine (B1678525) ring is a key feature for biological activity. This moiety can act as a hydrogen bond donor, which is often critical for anchoring the ligand to its biological target. In related heterocyclic compounds like 4-aminoquinolines, the 4-amino group is essential for their antimalarial activity. youtube.comyoutube.com

In the context of pyrido[3,4-d]pyrimidine derivatives, the 4-position is a common site for modification to explore SAR. For instance, the synthesis of 4-substituted 2-amino pyrido[3,4-d]pyrimidine derivatives has been achieved through nucleophilic aromatic substitution at the C-4 position, starting from a 4-chloro intermediate. nih.gov This highlights the versatility of the 4-position for introducing a variety of substituents to modulate biological activity. The nature of the substituent at the 4-amino group can significantly influence the compound's potency and selectivity.

Halogenation is a common strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of a molecule. A chlorine atom at the 7-position of the pyrido[4,3-d]pyrimidine ring can have several effects. As an electron-withdrawing group, it can alter the electron distribution of the aromatic system, potentially enhancing binding affinity to the target protein. Halogen atoms can also participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen, which can contribute to the stability of the ligand-protein complex.

In a study of 4,7-disubstituted pyrimido[4,5-d]pyrimidines, which share a similar bicyclic core, the nature of the substituent at the 7-position was found to be critical for antiviral activity. mdpi.com While this study did not specifically investigate a chloro group, it did show that bulky substituents at this position were detrimental to activity, suggesting that a smaller substituent like chlorine might be more favorable.

Substitutions on the pyridine (B92270) (pyrido) portion of the scaffold can significantly impact the molecule's properties. In a study of pyrido[3,4-d]pyrimidine derivatives as CXCR2 antagonists, modifications at the 6-position of the pyridine ring were explored. nih.gov The introduction of a 6-chloro substituent led to a complete loss of activity, indicating that this position is sensitive to substitution. However, a 6-furanyl group was well-tolerated, suggesting that the nature and size of the substituent are critical. nih.gov These findings underscore the importance of carefully selecting substituents on the pyrido moiety to maintain or enhance biological activity.

The pyrimidine ring is a core component of the scaffold and its modification can have profound pharmacological implications. The nitrogen atoms at positions 1 and 3 are key for forming hydrogen bonds with target proteins. In a study of pyrimido[4,5-d]pyrimidines as potential antiviral agents, the nitrogen atoms at positions 1 and 3 were noted as being crucial for activity, as they form essential hydrogen bonds within the ATP binding pocket of EGFR. mdpi.com While the target is different, this highlights the importance of the pyrimidine nitrogens in molecular recognition. Modifications to other positions on the pyrimidine ring, such as the introduction of a 2-methyl group on a pyrido[2,3-d]pyrimidine, have been shown to impact anticancer activity. mdpi.com

Mechanistic Insights into Ligand-Target Binding

For example, molecular docking of pyrido[2,3-d]pyrimidine derivatives into the active site of biotin (B1667282) carboxylase showed that the compounds completely occupied the active pocket. ekb.eg Similarly, docking studies of pyrido[4,3-d]pyrimidine derivatives as KRAS-G12D inhibitors have helped to elucidate their binding modes. mdpi.com While these studies are not on viral enzymes, they demonstrate the general principles of how this scaffold can interact with protein targets. The 4-amino group and the nitrogen atoms in the pyrimidine ring are frequently involved in hydrogen bonding with key residues in the active site, while the 7-chloro group could engage in favorable halogen bonding or hydrophobic interactions.

Data Tables

Table 1: Biological Activities of Selected Pyridopyrimidine Derivatives

Compound Class Target Biological Activity Reference
Pyrido[2,3-d]pyrimidines HCV NS5A Potent inhibition of HCV genotypes 1a and 1b nih.gov
4,7-Disubstituted Pyrimido[4,5-d]pyrimidines Human Coronavirus 229E Remarkable efficacy mdpi.com
Pyrido[3,4-d]pyrimidines CXCR2 Antagonistic activity nih.gov
Pyrido[4,3-d]pyrimidines KRAS-G12D Inhibitory activity mdpi.com
Pyrido[2,3-d]pyrimidines Biotin Carboxylase Antimicrobial potency ekb.eg

ATP-Competitive Binding Mechanisms and Adenine (B156593) Mimicry

Derivatives of pyrido[4,3-d]pyrimidine commonly function as ATP-competitive inhibitors of protein kinases. encyclopedia.pub This mechanism of action is rooted in the structural similarity of the pyrido[4,3-d]pyrimidine core to the purine (B94841) ring of adenosine (B11128) triphosphate (ATP), the natural substrate for kinases. This resemblance allows these compounds to act as "adenine mimics," effectively competing with ATP for binding to the kinase's active site. nih.gov

The fused pyrimidine and pyridine rings of the scaffold create a planar heterocyclic system that can occupy the adenine-binding pocket within the ATP-binding site of a kinase. nih.gov The nitrogen atoms within this ring system are crucial for forming key hydrogen bonds with the "hinge" region of the kinase, a conserved sequence of amino acids that connects the N- and C-lobes of the enzyme. This interaction anchors the inhibitor in the active site, preventing the binding of ATP and subsequent phosphorylation of substrate proteins. nih.govnih.gov

The effectiveness of this mimicry is a cornerstone of the inhibitory action of many kinase inhibitors based on related scaffolds like pyrazolo[3,4-d]pyrimidines, which are also known to be isosteres of the adenine ring of ATP. nih.gov This allows them to replicate the critical binding interactions that ATP makes with the hinge region of the kinase domain. nih.gov

Table 1: Key Structural Features for ATP-Competitive Binding

FeatureRole in Binding
Pyrido[4,3-d]pyrimidine core Acts as an adenine isostere, fitting into the ATP-binding pocket.
Ring Nitrogen Atoms Form crucial hydrogen bonds with the kinase hinge region, mimicking ATP's interactions.
Planar Aromatic Structure Facilitates stacking interactions within the active site.

Allosteric Modulation and Non-Competitive Binding Sites

While the predominant mechanism for pyridopyrimidine-based inhibitors is ATP competition, the concept of allosteric modulation represents an alternative and potentially more selective approach to kinase inhibition. encyclopedia.pub Allosteric inhibitors bind to a site on the enzyme distinct from the ATP-binding pocket, inducing a conformational change that inactivates the kinase. This can offer higher selectivity as allosteric sites are generally less conserved across the kinome than the highly conserved ATP-binding site.

Currently, the available research on pyrido[4,3-d]pyrimidin-4-amine (B8815953) derivatives primarily focuses on their role as ATP-competitive inhibitors. There is limited specific information in the scientific literature detailing the development or discovery of derivatives of this particular scaffold that function through an allosteric or non-competitive binding mechanism. Most known kinase inhibitors with a pyridopyrimidine core are classified as Type I inhibitors, which bind to the active, "DFG-in" conformation of the kinase in an ATP-competitive manner. The exploration of allosteric modulation for the pyrido[4,3-d]pyrimidine scaffold remains an area for future investigation.

Specific Hydrogen Bonding and Hydrophobic Interactions

The binding affinity and selectivity of pyrido[4,3-d]pyrimidin-4-amine derivatives are determined by a combination of specific hydrogen bonds and hydrophobic interactions with the target kinase. While detailed crystallographic data for this compound itself is not widely available, studies on related pyridopyrimidine kinase inhibitors provide valuable insights into these critical interactions.

Hydrogen Bonding: As mentioned, the nitrogen atoms of the pyridopyrimidine core are key hydrogen bond donors and acceptors that interact with the backbone of the kinase hinge region. For instance, in studies of pyrido[3,4-d]pyrimidine inhibitors of Monopolar spindle 1 (Mps1) kinase, a stable hydrogen bond was consistently observed between the pyrimidine ring and the backbone amide of a glycine (B1666218) residue (Gly605) in the hinge region. mdpi.comnih.gov This interaction is considered crucial for the binding of these inhibitors. mdpi.com Further hydrogen bonds can be formed by substituents on the core scaffold. For example, specific side chains on the inhibitor can form additional hydrogen bonds with residues like Lys529, further enhancing the binding affinity. mdpi.comnih.gov

Hydrophobic Interactions: The pyrido[4,3-d]pyrimidine scaffold and its substituents also engage in numerous hydrophobic interactions within the kinase active site. These interactions are critical for stabilizing the inhibitor-protein complex. The aromatic rings of the inhibitor can form van der Waals interactions and pi-stacking interactions with hydrophobic residues. In the case of Mps1 inhibitors, the pyrido[3,4-d]pyrimidine backbone has a strong hydrophobic effect with the hinge region, which is a key contributor to their high activity. mdpi.com Specific hydrophobic interactions have been identified with residues such as Val539, Ala551, and Leu654, which line the ATP-binding pocket. mdpi.comnih.gov The nature and pattern of these hydrophobic contacts can significantly influence the inhibitor's potency and selectivity.

Table 2: Examples of Key Interactions for Pyrido[3,4-d]pyrimidine Kinase Inhibitors

Interaction TypeInteracting Residues (Example: Mps1 Kinase)
Hydrogen Bonding Gly605 (Hinge Region), Lys529 mdpi.comnih.gov
Hydrophobic Interactions Val539, Ala551, Glu603, Cys604, Ile607, Leu654 mdpi.comnih.gov

Strategies for Achieving Target Selectivity and Addressing Polypharmacology

A significant challenge in the development of kinase inhibitors is achieving selectivity for the target kinase over the more than 500 other kinases in the human kinome. Due to the high conservation of the ATP-binding site, many inhibitors exhibit "polypharmacology," meaning they bind to multiple targets. While this can sometimes be advantageous, it often leads to off-target effects. Several strategies are employed to enhance the selectivity of pyrido[4,3-d]pyrimidine derivatives.

Exploiting Unique Residues: One effective strategy is to design inhibitors that interact with less conserved regions of the ATP-binding site. This can involve targeting unique amino acid residues or exploiting differences in the size and shape of the binding pocket. For example, in the development of RIPK2 inhibitors based on a pyrido[2,3-d]pyrimidin-7-one scaffold, selectivity was improved by incorporating a hydrogen bond acceptor that could engage with a serine residue (Ser25) in the glycine-rich loop, a residue that is not conserved in other kinases like ALK2. nih.gov

Modifying Solvent-Exposed Regions: Another approach is to introduce substituents that extend out of the primary binding pocket and into the more diverse solvent-exposed region. The chemical nature of these substituents can be fine-tuned to favor binding to the desired target.

Structure-Based Design and Computational Modeling: The use of X-ray crystallography and computational docking allows for the detailed visualization of how an inhibitor binds to its target. This structural information is invaluable for designing modifications that enhance interactions with the target kinase while avoiding interactions with off-targets. By analyzing the subtle differences between the active sites of different kinases, medicinal chemists can rationally design more selective compounds. For instance, the addition of a methyl group to the pyridine ring of a pyrido[3,4-d]pyrimidine Mps1 inhibitor was shown to significantly improve selectivity over CDK2. mdpi.com

Table 3: Strategies for Enhancing Selectivity

StrategyRationale
Targeting Non-Conserved Residues Exploits differences in the amino acid composition of the active site to achieve selective binding. nih.gov
Modifying Solvent-Exposed Moieties Interacts with more variable regions outside the core ATP pocket.
Structure-Based Drug Design Utilizes 3D structural information to rationally design modifications that favor binding to the intended target. mdpi.com

Applications of the Pyrido 4,3 D Pyrimidine Scaffold in Chemical Biology and Drug Discovery

Role as a Privileged Scaffold in Lead Compound Identification and Optimization

The pyrido[4,3-d]pyrimidine (B1258125) core is recognized as a privileged scaffold in medicinal chemistry due to its ability to serve as a versatile template for the design of ligands that can interact with multiple biological targets with high affinity. This characteristic is attributed to its unique structural and electronic properties, which allow for diverse substitutions and the creation of libraries of compounds with a wide range of pharmacological activities. The fusion of a pyridine (B92270) and a pyrimidine (B1678525) ring creates a bicyclic system that is a key feature in many biologically active molecules, including kinase inhibitors. nih.gov

Scaffold Hopping and Molecular Hybridization Strategies in Drug Design

Scaffold hopping is a widely used strategy in drug design to identify novel molecular frameworks with similar or improved biological activity compared to existing lead compounds. This approach aims to overcome limitations of the original scaffold, such as poor pharmacokinetic properties or off-target effects. The pyrido[4,3-d]pyrimidine scaffold has been successfully employed in scaffold hopping strategies. For instance, researchers have identified potent inhibitors by replacing existing heterocyclic systems with the pyrido[4,3-d]pyrimidine core. nih.gov This strategy has been particularly fruitful in the development of kinase inhibitors, where the pyrido[4,3-d]pyrimidine moiety can mimic the hinge-binding interactions of known ligands. nih.govresearchgate.net

Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is another effective strategy to enhance the therapeutic potential of a lead compound. The pyrido[4,3-d]pyrimidine scaffold can be readily functionalized, allowing for its incorporation into hybrid molecules with improved potency and selectivity.

Rational Design of Focused Libraries of Derivatives

The rational design of focused libraries of derivatives is a cornerstone of modern drug discovery. The pyrido[4,3-d]pyrimidine scaffold provides an excellent foundation for this approach. Its chemical tractability allows for the systematic introduction of various substituents at different positions of the heterocyclic ring system. This enables the exploration of the structure-activity relationship (SAR) in a targeted manner, leading to the optimization of lead compounds. For example, libraries of pyrido[4,3-d]pyrimidine derivatives have been synthesized and screened for their inhibitory activity against various kinases, leading to the identification of potent and selective inhibitors. nih.gov The strategic placement of functional groups can significantly impact the compound's solubility, permeability, and metabolic stability, all of which are critical for its drug-like properties. nih.gov

Development of Chemical Probes for Biological System Interrogation

Chemical probes are essential tools for dissecting complex biological processes. They are small molecules designed to interact with a specific protein or pathway, enabling the study of its function in a cellular or in vivo context.

Design of Activity-Based Protein Profiling (ABPP) Probes

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics technology that utilizes active site-directed covalent probes to assess the functional state of enzymes in complex biological systems. frontiersin.orgresearchgate.net An ABPP probe typically consists of a reactive group (warhead) that covalently modifies the active site of a target enzyme, a recognition element that directs the probe to a specific class of enzymes, and a reporter tag for detection and identification. frontiersin.orgresearchgate.net

Currently, there is no publicly available scientific literature detailing the design or application of 7-Chloropyrido[4,3-d]pyrimidin-4-amine or the broader pyrido[4,3-d]pyrimidine scaffold in the development of Activity-Based Protein Profiling (ABPP) probes. While various heterocyclic scaffolds have been utilized in the design of ABPP probes, the specific use of the pyrido[4,3-d]pyrimidine framework for this purpose has not been reported. researchgate.netnih.govunf.edu

Exploration of Therapeutic Area Relevance (Scaffold-Potential Based)

The inherent biological activity of the pyrido[4,3-d]pyrimidine scaffold has led to its exploration in various therapeutic areas. Its ability to interact with key enzymes and receptors makes it a promising starting point for the development of drugs for a range of diseases.

Oncology Research Applications (e.g., anti-proliferative agents)

The most significant application of the pyrido[4,3-d]pyrimidine scaffold to date has been in the field of oncology. mdpi.comrsc.orgmdpi.comnih.gov Numerous derivatives have been synthesized and evaluated for their anti-proliferative activity against various cancer cell lines. mdpi.commdpi.comrsc.org The primary mechanism of action for many of these compounds is the inhibition of protein kinases, which are critical regulators of cell growth, proliferation, and survival. nih.govnih.gov Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

Derivatives of the pyrido[4,3-d]pyrimidine scaffold have been shown to inhibit a variety of kinases, including but not limited to, epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and cyclin-dependent kinases (CDKs). rsc.orgnih.govmdpi.com The anti-proliferative effects of these compounds are often demonstrated through in vitro cytotoxicity assays against cancer cell lines.

Below is a data table summarizing the anti-proliferative activity of selected pyrido[4,3-d]pyrimidine derivatives from various studies.

Compound IDCancer Cell LineIC50 (µM)Target(s)
Compound 10c Panc1 (Pancreatic)1.40KRAS-G12D (inhibitor)
Compound 10c A549 (Lung)6.88KRAS WT
Compound 10k Panc1 (Pancreatic)2.22KRAS-G12D (inhibitor)
Compound 7b MCF-7 (Breast)6.22VEGFR-2/HER-2 (potential)
Compound 7b HepG2 (Liver)19.58VEGFR-2/HER-2 (potential)
Compound 7c MCF-7 (Breast)9.28VEGFR-2/HER-2 (potential)
Compound 7c HepG2 (Liver)5.04VEGFR-2/HER-2 (potential)
Compound 8a PC-3 (Prostate)Not specifiedEGFRWT/EGFRT790M
Compound 8a A549 (Lung)Not specifiedEGFRWT/EGFRT790M
Compound 8a HCT-116 (Colon)Not specifiedEGFRWT/EGFRT790M
Compound 8a MCF-7 (Breast)Not specifiedEGFRWT/EGFRT790M

IC50 values represent the concentration of the compound required to inhibit cell growth by 50%. Data is compiled from multiple sources for illustrative purposes. mdpi.commdpi.comnih.gov

The data clearly indicates that derivatives of the pyrido[4,3-d]pyrimidine scaffold exhibit potent anti-proliferative activity across a range of cancer cell lines, validating its importance in oncology drug discovery.

Antiviral Research Applications (e.g., flavivirus inhibitors)

The pyrido[4,3-d]pyrimidine scaffold and its isomers are vital structures in the search for new antiviral therapies. figshare.com The broad-spectrum antiviral potential of pyrimidine-based compounds is a significant area of research. For instance, derivatives of the related pyrimido[4,5-d]pyrimidine (B13093195) scaffold have been synthesized and evaluated for their antiviral capabilities against a variety of viruses, showing notable efficacy against human coronavirus 229E.

The search for broad-spectrum flavivirus inhibitors has also highlighted the potential of pyrimidine-related structures. mdpi.com Flaviviruses, such as Dengue (DENV), Zika (ZIKV), and Tick-borne encephalitis virus (TBEV), share common replication mechanisms, making them targets for broad-spectrum antiviral agents. mdpi.com Research has demonstrated that compounds with pyrimidine-like cores can inhibit the replication of multiple flaviviruses. mdpi.com For example, certain 2,4-diaminoquinazoline derivatives have been identified as potential inhibitors of flavivirus replication. mdpi.com

Furthermore, the versatility of the pyridopyrimidine scaffold is evident in studies on other viral families. For instance, pyrido[2,3-d]pyrimidine (B1209978) derivatives have been designed and synthesized as inhibitors of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication. figshare.com In these studies, compounds such as a hydrazinylpyridopyrimidine and a triazolopyrimidin derivative demonstrated significant inhibitory effects on the SARS-CoV-2 Mpro. figshare.com

Table 1: Antiviral Activity of Selected Pyridopyrimidine Derivatives

Compound ClassVirus TargetMechanism of Action/TargetKey FindingsReference
Pyrido[2,3-d]pyrimidinesSARS-CoV-2Main Protease (Mpro) InhibitionIdentified compounds with IC50 values of 10.69 µM and 8.723 µM against Mpro. figshare.com
Pyrimido[4,5-d]pyrimidinesHuman Coronavirus 229ENot specifiedShowed remarkable efficacy against HCoV-229E.
2,4-diaminoquinazolines (Related Scaffold)Flaviviruses (DENV, ZIKV, KUNV, TBEV)Replication InhibitionCompounds identified as potential broad-spectrum inhibitors of flavivirus replication. mdpi.com

Anti-inflammatory Research Applications

The pyrido[4,3-d]pyrimidine scaffold is a key area of investigation for developing novel anti-inflammatory agents due to the well-documented anti-inflammatory properties of pyrimidine derivatives. nih.gov The mechanism of action for many pyrimidine-based compounds involves the inhibition of crucial inflammatory mediators. nih.gov These include prostaglandins (B1171923) like PGE2, nitric oxide (NO), and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), as well as various chemokines and cytokines. nih.gov

A primary pathway for the anti-inflammatory effects of these compounds is through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are responsible for the production of prostaglandins. nih.govrsc.org By suppressing the activity of these enzymes, pyrimidine derivatives can effectively reduce inflammation. nih.gov

Specific research into pyridopyrimidine isomers has yielded promising results. For example, a series of pyrido[2,3-d]pyrimidin-5-ones were synthesized and evaluated as inhibitors of the macrophage colony-stimulating factor-1 receptor (FMS). acs.org FMS is a key target for treating rheumatoid arthritis and other chronic inflammatory diseases. acs.org In preclinical models, select compounds from this series demonstrated high efficacy in reversing joint swelling in arthritis models and preventing bone erosion at low doses. acs.org

Table 2: Anti-inflammatory Activity of Selected Pyrimidine Derivatives

Compound ClassTarget/MechanismDisease ModelKey FindingsReference
Pyrazolo[3,4-d]pyrimidinesCOX-1/COX-2 InhibitionIn vitro assaysDerivatives showed suppression of COX enzymes, inhibiting PGE2 production. nih.gov
Pyrido[2,3-d]pyrimidin-5-onesFMS Kinase InhibitionRat models of arthritisHighly effective at reversing joint swelling and preventing bone erosion. acs.org
Pyrido[2,3-d]pyridazine-2,8-dionesDual COX-1/COX-2 InhibitionMouse ear edema modelCompound 7c showed 82% inhibition of ear edema. rsc.org

Other Emerging Therapeutic Applications in Infectious Diseases and CNS Disorders

Beyond their antiviral and anti-inflammatory potential, compounds based on the pyrido[4,3-d]pyrimidine scaffold and its isomers are being explored for a variety of other therapeutic uses, including in other infectious diseases and disorders of the central nervous system (CNS).

The pyrido-pyrimidine structure is associated with antibacterial activity, making it a valuable scaffold for developing new antibiotics. nih.gov This is particularly important in an era of growing antimicrobial resistance.

In the realm of CNS disorders, the broader class of pyrido[2,3-d]pyrimidines has been noted for a spectrum of activities that include CNS depressive and anticonvulsant effects. nih.gov This suggests that derivatives of this scaffold could be further investigated for conditions such as epilepsy or anxiety disorders. nih.govrsc.org

Furthermore, the pyrido[4,3-d]pyrimidine scaffold has been identified as a source of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors, enzymes that are relevant targets in the management of neurodegenerative diseases like Alzheimer's disease. jocpr.com The versatility of this scaffold is also demonstrated by its use in developing potent kinase inhibitors, some of which are under investigation for various types of cancer. jocpr.comnih.gov

Future Perspectives and Challenges in Pyrido 4,3 D Pyrimidin 4 Amine Research

Development of Novel and Efficient Synthetic Methodologies for Diversification

The therapeutic efficacy of the pyrido[4,3-d]pyrimidine (B1258125) core is highly dependent on the nature and position of its substituents. Consequently, the development of innovative and efficient synthetic strategies is paramount for generating diverse libraries of analogues for biological screening. rsc.orgnih.gov Current research focuses on moving beyond traditional multi-step syntheses, which can be time-consuming and low-yielding.

Future efforts are geared towards:

Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, offer a highly efficient route to complex molecules. nih.gov Developing new MCRs for the pyrido[4,3-d]pyrimidine system will accelerate the discovery of novel derivatives.

Cross-Coupling Cyclization: Modern catalytic methods, such as palladium-catalyzed cross-coupling reactions, provide powerful tools for constructing the fused ring system and introducing a wide array of substituents with high precision and control. researchgate.net

Flow Chemistry and Microwave-Assisted Synthesis: These technologies can significantly reduce reaction times, improve yields, and enhance safety and scalability, making the synthesis of pyrido[4,3-d]pyrimidine libraries more practical and environmentally friendly.

A review of synthetic approaches highlights that the construction of the pyrido[4,3-d]pyrimidine moiety can be achieved by starting from either pyridine (B92270) or pyrimidine (B1678525) precursors, allowing for strategic and versatile assembly of the core structure. rsc.org

Elucidation of Undefined or Novel Biological Targets of the Scaffold

While the pyrido[4,3-d]pyrimidine scaffold is known to interact with several biological targets, a vast landscape of potential interactions remains unexplored. A primary challenge and opportunity lie in identifying and validating novel molecular targets to expand the therapeutic scope of these compounds. rsc.org

Known biological activities include:

Kinase Inhibition: This is one of the most well-documented activities. For instance, Trametinib, a pyrido[4,3-d]pyrimidine derivative, is an approved kinase inhibitor for treating specific types of melanoma. mdpi.comencyclopedia.pub More recently, the scaffold has been explored as a starting point for developing inhibitors of challenging targets like KRAS-G12D, a key oncogene. nih.govresearchgate.net

Enzyme Inhibition: Derivatives have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in neurodegenerative diseases. jocpr.com

Antimicrobial Activity: The scaffold has shown promise as a selective inhibitor of bacterial protein synthesis and as an antitubercular agent. jocpr.com

Future research should focus on target deconvolution studies for active compounds with unknown mechanisms of action. Techniques such as chemoproteomics, genetic screening, and affinity-based pull-down assays will be instrumental in uncovering new protein-binding partners and elucidating novel signaling pathways modulated by this scaffold.

Integration of Advanced Computational Modeling for Optimized Compound Design

The integration of computational chemistry and molecular modeling has become an indispensable tool in modern drug discovery, enabling a more rational and efficient design of potent and selective drug candidates. mdpi.com For the pyrido[4,3-d]pyrimidine scaffold, in silico methods are crucial for understanding structure-activity relationships (SAR) and predicting the binding modes of new derivatives. nih.gov

Key computational approaches include:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. It has been successfully used to elucidate the binding modes of pyrido[4,3-d]pyrimidine derivatives with targets like KRAS-G12D, revealing critical hydrogen bond interactions that inform the design of more potent inhibitors. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure and biological activity of a series of compounds, helping to predict the activity of novel analogues before synthesis.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, helping to assess the stability of binding interactions and understand the conformational changes that may occur upon binding.

These computational tools not only accelerate the design-synthesis-test cycle but also provide a deeper molecular understanding that is critical for overcoming challenges such as off-target effects and drug resistance.

Computational ToolApplication in Pyrido[4,3-d]pyrimidine ResearchReference
Molecular Docking Elucidating binding modes with kinase targets like KRAS-G12D. nih.govresearchgate.net
QSAR Predicting biological activity of new derivatives based on structural features.N/A
MD Simulations Assessing the stability of ligand-protein interactions over time.N/A

Strategic Exploration of New Therapeutic Applications for the Pyrido[4,3-d]pyrimidine Scaffold

The diverse biological activities reported for pyrido[4,3-d]pyrimidine derivatives suggest that their therapeutic potential extends far beyond their current applications. jocpr.com A strategic exploration of new disease areas is a key future direction.

Promising areas for exploration include:

Oncology: Beyond established kinase targets, the scaffold's potential as an anticancer agent could be expanded to new targets involved in cell cycle regulation, apoptosis, and angiogenesis. jocpr.comnih.gov The development of derivatives as PROTACs (PROteolysis TArgeting Chimeras) is also an emerging strategy. nih.govresearchgate.net

Infectious Diseases: With documented antitubercular and antibacterial properties, this scaffold is a valuable starting point for developing new anti-infective agents to combat drug-resistant pathogens. jocpr.com

Neurodegenerative Diseases: The inhibition of AChE and BChE points towards a potential role in treating Alzheimer's disease and other neurological disorders characterized by cholinergic deficits. jocpr.com

Inflammatory Diseases: Given that many kinases play crucial roles in inflammatory signaling, exploring the anti-inflammatory potential of pyrido[4,3-d]pyrimidine-based kinase inhibitors is a logical next step.

The table below summarizes some of the established and potential therapeutic applications of this versatile scaffold.

Therapeutic AreaSpecific Application/TargetReference
Oncology Kinase inhibitors (e.g., Trametinib), KRAS-G12D inhibitors mdpi.comnih.gov
Infectious Diseases Antitubercular agents, Bacterial protein synthesis inhibitors jocpr.com
Neurology Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) inhibitors jocpr.com

Addressing Research Hurdles: Achieving Potency, Selectivity, and Favorable Molecular Properties

Despite the promise of the pyrido[4,3-d]pyrimidine scaffold, significant hurdles must be overcome to translate lead compounds into clinical drugs. A major challenge is the simultaneous optimization of potency, selectivity, and drug-like properties.

Key research hurdles include:

Potency and Selectivity: While many derivatives show promising activity, achieving high potency for the desired target while minimizing off-target effects is critical to reduce potential toxicity. For kinase inhibitors, achieving selectivity among the highly conserved ATP-binding sites of over 500 human kinases is a formidable task.

Biopharmaceutical Profile: The drug-like properties of the scaffold have not been thoroughly explored. nih.gov A study on a small library of pyrido[4,3-d]pyrimidines revealed that the substitution pattern significantly impacts key properties like solubility and intestinal permeability. nih.gov For example, a phenylhydrazido group was found to be responsible for low solubility, while a dimethoxyphenyl substituent impaired cell permeability. nih.gov

Metabolic Stability: The same study indicated that while the tested analogs were stable in human intestinal microsomes, they showed intermediate to high hepatic metabolism. nih.gov Identifying and modifying the sites most susceptible to metabolism is crucial for improving in vivo half-life and oral bioavailability.

Future research must employ a multi-parameter optimization approach, integrating computational predictions with in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and in vivo pharmacokinetic studies early in the drug discovery process. This holistic strategy will be essential for successfully developing pyrido[4,3-d]pyrimidine-based compounds into safe and effective medicines.

Q & A

Q. What are the established synthetic routes for 7-Chloropyrido[4,3-d]pyrimidin-4-amine, and how do reaction conditions influence yield?

The compound can be synthesized via coupling reactions of pyrimidine derivatives with amines or through ammonolysis of chloroalkylpyrimidines. For example, a general procedure involves reacting a chlorinated pyrimidine precursor with ammonia under controlled temperature (e.g., 60–80°C) in a polar aprotic solvent like DMF. Yields (e.g., 53% in one protocol ) depend on stoichiometry, solvent choice, and reaction time. Optimization via fractional factorial design is recommended to identify critical parameters .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

1H NMR (in DMSO-d6) is critical for confirming amine protons (δ ~9.64 ppm, exchangeable) and aromatic/heterocyclic protons (e.g., δ 6.70–8.19 ppm) . High-resolution mass spectrometry (HRMS) and X-ray crystallography provide additional validation of molecular weight and stereoelectronic properties . For reactive intermediates, in situ IR monitoring can track functional group transformations .

Q. What physicochemical properties (e.g., solubility, stability) are critical for handling this compound in experimental workflows?

The compound exhibits limited aqueous solubility but dissolves in DMSO, DMF, or dichloromethane. Stability studies under varying pH (3–9) and temperature (4–25°C) are essential to prevent degradation. Storage in inert atmospheres (N2 or Ar) at –20°C is advised to minimize hydrolysis of the chloro and amine groups .

Advanced Research Questions

Q. How can computational methods accelerate the design of derivatives with enhanced bioactivity?

Quantum mechanical calculations (e.g., DFT) predict electronic properties and reactive sites, while molecular docking identifies potential binding motifs. ICReDD’s integrated approach combines quantum chemical reaction path searches with machine learning to prioritize derivatives for synthesis . For example, substituting the chloro group with electron-withdrawing moieties (e.g., -CF3) could modulate binding to kinase targets .

Q. What structure-activity relationships (SAR) govern the biological activity of this compound analogs?

Substitutions at the pyrido-pyrimidine core significantly impact activity. In antimicrobial studies, 6-chloro-substituted pyrimidines showed enhanced efficacy against Gram-positive bacteria, while bulky groups at the 4-amine position reduced membrane penetration . SAR analysis via Hammett plots or 3D-QSAR models can quantify substituent effects .

Q. How should researchers resolve contradictions in reported synthetic yields or characterization data?

Discrepancies (e.g., 53% vs. lower yields in other studies) may arise from impurities or unoptimized steps. Validate protocols using orthogonal techniques:

  • Compare NMR shifts with PubChem reference data .
  • Replicate reactions under strictly controlled conditions (e.g., moisture-free, inert gas) .
  • Use HPLC-MS to confirm purity and identify side products .

Q. What strategies address solubility challenges in biological assays or formulation studies?

  • Co-solvents: Use DMSO-water mixtures (<5% DMSO) to maintain solubility without cytotoxicity.
  • Prodrug design: Introduce phosphate or PEG groups to enhance hydrophilicity .
  • Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .

Q. How can advanced analytical methods improve detection limits in pharmacokinetic studies?

Ultra-HPLC coupled with tandem MS (UHPLC-MS/MS) achieves sub-nanogram detection in plasma. Isotope-labeled internal standards (e.g., 13C/15N analogs) correct for matrix effects. For tissue distribution studies, MALDI imaging provides spatial resolution of compound localization .

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